
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde, also known as EPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPAC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde's mechanism of action is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death) in cancer cells. 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the activity of certain enzymes involved in inflammation and to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to disrupt bacterial cell membranes, leading to bacterial death. However, its effects on normal cells and tissues are not well understood, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields. It also exhibits unique optical and electronic properties, making it useful for a variety of applications. However, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde's mechanism of action and physiological effects are not fully understood, and more research is needed to determine its safety and efficacy. In addition, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is a relatively new compound, and its long-term stability and compatibility with other compounds are not well understood.
Orientations Futures
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several potential future directions for research. In medicinal chemistry, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be further studied for its potential use as an anticancer, anti-inflammatory, and antimicrobial agent. It could also be studied for its potential use as a fluorescent probe for detecting biological analytes. In materials science, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be further studied for its potential use as a dopant in OLEDs to improve their performance. Additionally, more research is needed to determine the long-term stability and compatibility of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde with other compounds.
Méthodes De Synthèse
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde can be synthesized using several methods. One of the most commonly used methods involves the reaction of 3-ethoxy-1H-pyrrole-2-carbaldehyde with 1H-pyrrole-2-amine in the presence of a catalyst. Another method involves the reaction of 3-ethoxy-1H-pyrrole-2-carbaldehyde with 2-amino-1H-pyrrole-1-carboxylic acid in the presence of a reducing agent. Both methods result in the formation of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde with high yields.
Applications De Recherche Scientifique
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting biological analytes. In materials science, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
Propriétés
Numéro CAS |
170431-40-0 |
|---|---|
Nom du produit |
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-6-9(13-10(11)7-14)8-4-3-5-12-8/h3-7,12-13H,2H2,1H3 |
Clé InChI |
ZGIGYMRNXJJOKY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=C1)C2=CC=CN2)C=O |
SMILES canonique |
CCOC1=C(NC(=C1)C2=CC=CN2)C=O |
Synonymes |
[2,2-Bi-1H-pyrrole]-5-carboxaldehyde,4-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



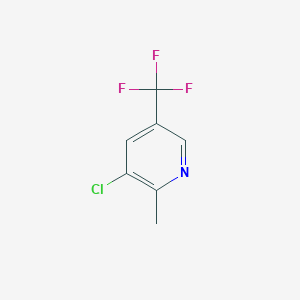
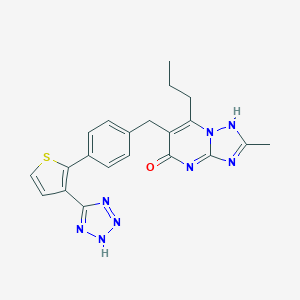

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
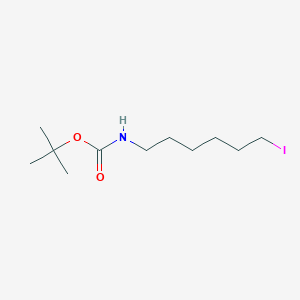
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
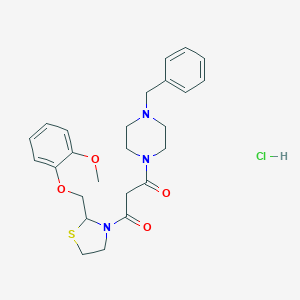
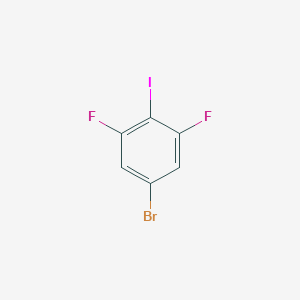
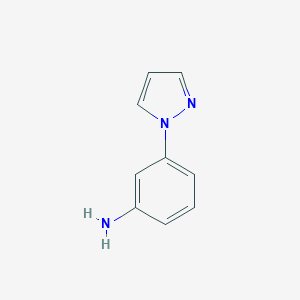

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)